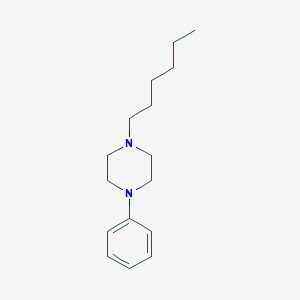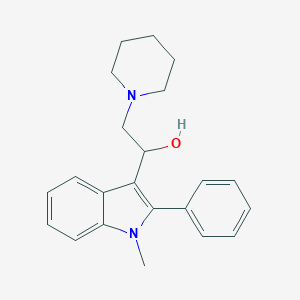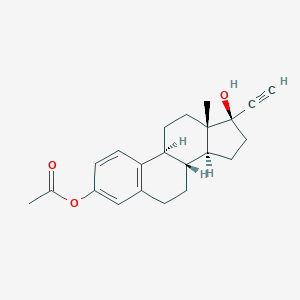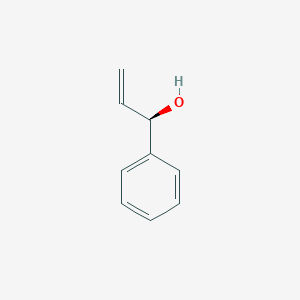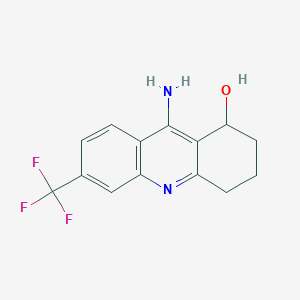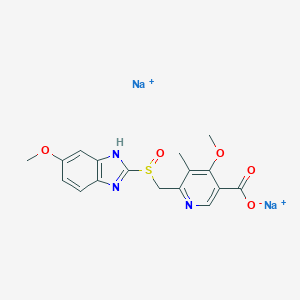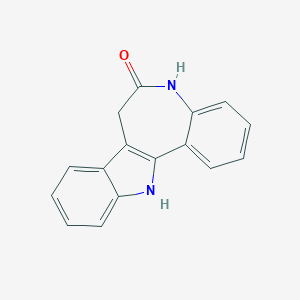
Paullone
Übersicht
Beschreibung
Paullone is an indolobenzazepine that is 5,6,7,12-tetrahydroindolo [3,2-d] 1benzazepine carrying an oxo substituent at position 6 . It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an EC 2.7.11.26 (tau-protein kinase) inhibitor . It is a lactam and an indolobenzazepine .
Synthesis Analysis
The paullones represent a novel class of small molecule cyclin-dependent kinase (CDK) inhibitors . To investigate structure−activity relationships and to develop paullones with antitumor activity, derivatives of the lead structure kenpaullone were synthesized . Paullones with different substituents in the 2-, 3-, 4-, 9-, and 11-positions were prepared by a Fischer indole reaction starting from 1 H - 1benzazepine-2,5 (3 H ,4 H )-diones .
Molecular Structure Analysis
A congeneric series of paullones were characterized using a 3-D QSAR with cyclin-dependent kinase 1 (CDK1) inhibition data . A homology model of CDK1-cyclin B was developed from the crystal structure of CDK2-cyclin A, which subsequently served as the basis for the structure-based design .
Chemical Reactions Analysis
Paullones were docked into the ATP binding site of the CDK1-cylin B models and were optimized with molecular mechanics . Hydropathic analyses of the paullone-CDK1 complexes were performed after the atom types were assigned based on each ligand’s electronic properties calculated from quantum mechanics .
Physical And Chemical Properties Analysis
The molecular weight of Paullone is 248.28 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of Paullone are 248.094963011 g/mol .
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases : Paullones have been utilized as biochemical tools in basic research and drug development for over a decade, mainly as inhibitors of protein kinases (Tolle & Kunick, 2011).
Alzheimer's Disease Research : They are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25, key enzymes responsible for hyperphosphorylation of tau in Alzheimer's disease and other neurodegenerative disorders (Leost et al., 2000).
Cancer Research and Apoptosis Induction : Paullones can inhibit cyclin-dependent kinases (Cdks) and induce apoptosis in human cancer cells. This makes them potential candidates for cancer therapy (Mühlgassner et al., 2012).
Mitochondrial Malate Dehydrogenase Inhibition : They may also inhibit mitochondrial malate dehydrogenase, contributing to their pharmacological effects (Knockaert et al., 2002).
Cyclin-Dependent Kinase Inhibition : Paullones can be designed for cyclin-dependent kinase inhibition, showing potential for more potent enzyme inhibition and favorable anti-proliferative activity in living cells (Gussio et al., 2000).
Antileishmanial Activity : They attenuate the proliferation of axenic amastigotes and inhibit parasites in infected macrophages, demonstrating antileishmanial potential (Reichwald et al., 2008).
In Vitro Antitumor Activities : Paullones are a novel class of small molecule cyclin-dependent kinase inhibitors with promising in vitro antitumor activities (Schultz et al., 1999).
Development as Antitumor Drugs : Paullone-derived organometallic complexes show high antiproliferative activity in human cancer cell lines, suggesting their potential as antitumor drugs (Schmid et al., 2007).
Inhibition of Disease-Relevant Kinases : They inhibit disease-relevant kinases GSK-3, CDK-1, and CDK-5 and possess remarkable in vitro antiproliferative activity (Stuart et al., 2011).
SIRT-1 Inhibitory Activity : Paullones have strong inhibitory profiles against SIRT-1 and induce granulocyte differentiation in the U937 acute leukemia cell line (Soto et al., 2012).
Zukünftige Richtungen
The first metal-based paullone has been prepared and characterized by single-crystal X-ray diffraction methods, solid-state cross-polarization magic angle spinning 13C NMR spectroscopy, electrospray ionization mass spectra, and electronic spectra . This development opens up new possibilities for the use of metal-based paullones in the treatment of diseases.
Eigenschaften
IUPAC Name |
7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDAWVZNAXVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327277 | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paullone | |
CAS RN |
142273-18-5 | |
| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
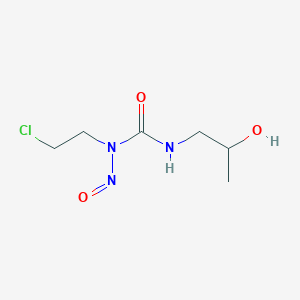
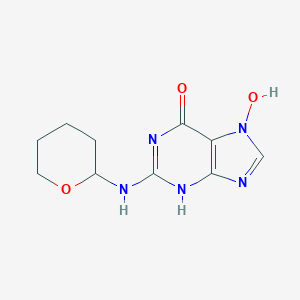
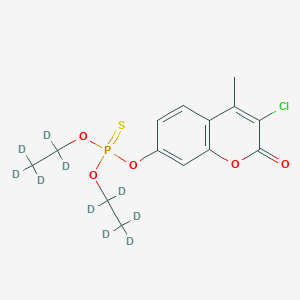
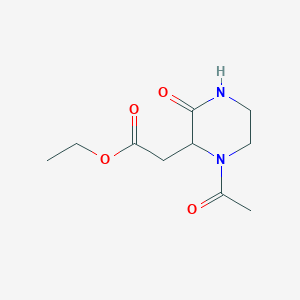
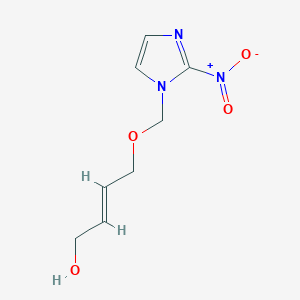
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
